4-Chloro-2-fluoro-1,1'-biphenyl
Overview
Description
4-Chloro-2-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8ClF and its molecular weight is 206.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal Applications
4-Chloro-2-fluoro-1,1'-biphenyl and its derivatives have been studied for their potential in liquid crystal applications. Goulding et al. (1993) found that modifying the basic terphenyl structure with lateral fluoro substituents can synthesize a range of mesogens with controlled phase behavior, especially optimizing nematic properties. These materials are suitable for active matrix display applications, where high chemical and photostability are necessary due to their high birefringence and wide nematic range (Goulding, Greenfield, Coates, & Clemitson, 1993).
Synthesis of Aryl- and Alkylanilines
Fagnoni, Mella, and Albini (1999) explored the smooth synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines. They reported the formation of various compounds including 4-(Dimethylamino)biphenyl, demonstrating the chemical versatility of this compound in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).
Analytical Chemistry Applications
In the field of analytical chemistry, Tulp, Olie, and Hutzinger (1977) examined the mass spectra and gas chromatographic properties of various fluoro-, chloro-, and bromomethoxy-biphenyls. Their research contributes to the understanding of the structural and chemical properties of this compound and its derivatives, particularly in relation to their use in gas chromatography mass spectrometry (Tulp, Olie, & Hutzinger, 1977).
Metabolic Studies
Parkinson and Safe (1982) investigated the in vitro metabolism of biphenyl and its halogenated derivatives, including this compound. Their work is significant in understanding the metabolic pathways and regioselectivity of 4-halobiphenyl metabolism, which is crucial for assessing the environmental and biological impact of these compounds (Parkinson & Safe, 1982).
Mechanism of Action
Mode of Action
It’s worth noting that biphenyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Biphenyl compounds are often involved in various chemical reactions, such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-1,1’-biphenyl can be influenced by various environmental factors. For instance, its storage temperature is recommended to be dry and at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGWQFGVRISIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593131 | |
Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-18-5 | |
Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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